2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid tert-butyl ester
CAS No.: 1187932-58-6
Cat. No.: VC16477556
Molecular Formula: C23H28N2O2
Molecular Weight: 364.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1187932-58-6 |
|---|---|
| Molecular Formula | C23H28N2O2 |
| Molecular Weight | 364.5 g/mol |
| IUPAC Name | tert-butyl 2-benzyl-3,3a,4,9b-tetrahydro-1H-pyrrolo[3,4-c]quinoline-5-carboxylate |
| Standard InChI | InChI=1S/C23H28N2O2/c1-23(2,3)27-22(26)25-15-18-14-24(13-17-9-5-4-6-10-17)16-20(18)19-11-7-8-12-21(19)25/h4-12,18,20H,13-16H2,1-3H3 |
| Standard InChI Key | IPWAGLZNWLIINM-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)N1CC2CN(CC2C3=CC=CC=C31)CC4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Specifications
The compound is characterized by the following parameters :
| Property | Value |
|---|---|
| CAS Number | 1965309-26-5 |
| Molecular Formula | C<sub>23</sub>H<sub>28</sub>N<sub>2</sub>O<sub>2</sub> |
| Molecular Weight | 364.48 g/mol |
| Purity | ≥97% (HPLC) |
The structure features a hexahydro-pyrrolo[3,4-c]quinoline core, a benzyl substituent at position 2, and a tert-butyl ester group at position 5 (Figure 1) . The trans-configuration of the benzyl group relative to the quinoline system is critical for its stereochemical stability .
Synthesis and Manufacturing
Key Synthetic Routes
The tert-butyl ester group is typically introduced via acid-catalyzed esterification. A patented method for analogous amino acid tert-butyl esters involves reacting the parent carboxylic acid with isobutylene in the presence of an acid catalyst like para-toluenesulfonic acid (PTSA) or silica-supported sulfuric acid . For example:
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Reaction Setup:
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Workup:
Stereochemical Considerations
The trans-2-benzyl configuration is achieved through selective crystallization or chiral resolution during synthesis . Copper-catalyzed coupling reactions, as demonstrated in pyrroloquinoline core syntheses, may also facilitate stereocontrol .
Applications in Pharmaceutical Research
Intermediate in Drug Development
The compound serves as a critical intermediate in synthesizing neuromodulators and anticancer agents. Its pyrroloquinoline core mimics natural alkaloids like martinelline, which exhibit protease inhibitory activity . Key applications include:
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Neurological Disorders: Structural analogs are investigated for modulating glutamate receptors, relevant in treating epilepsy and neurodegenerative diseases .
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Anticancer Prodrugs: Tert-butyl esters enhance membrane permeability of polar drugs, as seen in L-γ-methyleneglutamic acid amides that inhibit glutaminolysis in cancer cells .
Material Science and Agrochemicals
The tert-butyl group improves thermal stability in polymers, while the benzyl moiety contributes to hydrophobic interactions in agrochemical formulations .
Pharmacological and Biochemical Relevance
Preclinical Data
Analogous compounds demonstrate:
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